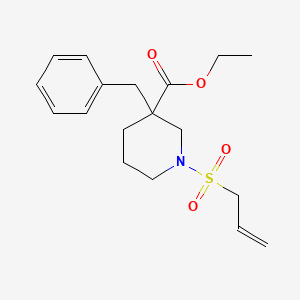
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide)
Vue d'ensemble
Description
N,N',N''-(2,4,6-triphenoxybenzene-1,3,5-triyl)tris(2,2,2-trifluoroacetamide), commonly known as TPTA, is a trifluoroacetamide derivative that has been widely used in scientific research. TPTA has a unique molecular structure that makes it an excellent tool for studying various biological processes.
Mécanisme D'action
TPTA inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrate proteins, which is essential for the activation of various signaling pathways. TPTA also induces the degradation of CK2α, which further inhibits the activity of the enzyme.
Biochemical and Physiological Effects:
TPTA has been shown to have various biochemical and physiological effects. TPTA inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. TPTA also inhibits the growth of bacteria and viruses by disrupting their protein kinase-mediated signaling pathways. TPTA has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
TPTA has several advantages for lab experiments. TPTA is a highly specific inhibitor of protein kinase CK2, which makes it an excellent tool for studying the role of CK2 in various biological processes. TPTA is also cell-permeable, which allows it to easily enter cells and inhibit CK2 activity. However, TPTA has some limitations for lab experiments. TPTA has a relatively short half-life, which requires frequent administration to maintain its inhibitory effects. TPTA also has low solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for TPTA research. One potential direction is to develop TPTA derivatives with improved pharmacokinetic properties, such as longer half-life and higher solubility. Another direction is to investigate the role of CK2 in various diseases, such as cancer, inflammation, and neurodegenerative disorders. TPTA can also be used as a tool to study the interaction between CK2 and other proteins and signaling pathways. Overall, TPTA has great potential for advancing our understanding of various biological processes and developing new therapies for diseases.
Applications De Recherche Scientifique
TPTA has been extensively used in scientific research due to its unique properties. TPTA is a potent inhibitor of protein kinase CK2, which plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis. TPTA has also been used as a fluorescent probe for imaging biological processes such as protein-protein interactions and enzyme activities.
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-[2,4,6-triphenoxy-3,5-bis[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18F9N3O6/c31-28(32,33)25(43)40-19-22(46-16-10-4-1-5-11-16)20(41-26(44)29(34,35)36)24(48-18-14-8-3-9-15-18)21(42-27(45)30(37,38)39)23(19)47-17-12-6-2-7-13-17/h1-15H,(H,40,43)(H,41,44)(H,42,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFXWRGZAPSFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2NC(=O)C(F)(F)F)OC3=CC=CC=C3)NC(=O)C(F)(F)F)OC4=CC=CC=C4)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18F9N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4295011.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4295017.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-(3-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4295032.png)
![2-hydroxy-5-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4295034.png)
![methyl 5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4295036.png)
![1-(2,5-dichlorophenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4295039.png)


![2-[(3-bromo-4-methylphenyl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B4295071.png)
![N-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4295082.png)
![3-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}thio)propanoic acid](/img/structure/B4295083.png)
![2-(4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B4295095.png)
![ethyl 4-{[(4-tert-butylbenzoyl)(phenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B4295097.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295107.png)